molecular formula C25H48FeN6O8 B1215788 Ferroxamine

Ferroxamine

Cat. No.: B1215788
M. Wt: 616.5 g/mol
InChI Key: RLQJSUCFBHXPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferroxamine, also known as this compound, is a useful research compound. Its molecular formula is C25H48FeN6O8 and its molecular weight is 616.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Applications

1.1 Treatment of Iron Overload Disorders

Ferroxamine is primarily known for its role in treating iron overload conditions, such as hemochromatosis and thalassemia. It effectively binds excess iron in the body, facilitating its excretion via urine. This application has been crucial for patients receiving repeated blood transfusions, who are at risk of iron accumulation.

1.2 Chronic Wound Healing

Recent studies have explored the potential of deferoxamine in promoting wound healing, particularly in chronic wounds and radiation-induced fibrosis. Research indicates that deferoxamine enhances angiogenesis and reduces oxidative stress, which are vital for effective healing processes. For instance, small animal studies have shown improved blood flow and collagen structure in treated wounds, suggesting a promising avenue for clinical applications in wound management .

1.3 Imaging Techniques

This compound derivatives have been investigated for their utility in molecular imaging. A notable example is the use of gallium-68 labeled deferoxamine (Ga-DFO) for positron emission tomography (PET) imaging of infections caused by fungi such as Aspergillus fumigatus. This application highlights the compound's potential not only in therapeutic contexts but also in diagnostic imaging .

Microbial Interactions

2.1 Role in Fungal Pathogenesis

This compound plays a significant role in the virulence of certain fungi, particularly Rhizopus oryzae, which causes mucormycosis. The fungus utilizes ferrioxamine as a source of iron through specific receptors that facilitate its uptake. Understanding this interaction opens pathways for novel treatment strategies that could mitigate fungal infections in patients treated with deferoxamine .

2.2 Bacterial Growth Stimulation

Interestingly, some studies have shown that ferrioxamines can stimulate the growth of specific bacterial strains under certain conditions. For example, Salmonella enterica has been observed to recover from stress when incubated with ferrioxamine E, indicating its potential role in microbial ecology and pathogenicity .

Case Studies

Study Application Findings
Tevlin et al., 2023Chronic Wound HealingDeferoxamine improved blood flow and collagen structure in chronic wound models .
PLOS Pathogens, 2015Fungal PathogenesisIdentified receptors facilitating iron uptake from ferrioxamine in Rhizopus oryzae, highlighting its role in virulence .
MDPI Study, 2021Molecular ImagingDemonstrated efficacy of Ga-DFO-B for imaging fungal infections using PET technology .

Q & A

Basic Research Question: What experimental protocols are recommended for characterizing Ferroxamine’s iron-binding efficiency in vitro?

To evaluate iron-binding efficiency, researchers should employ UV-Vis spectrophotometry to monitor ligand-to-metal charge transfer (LMCT) bands at 430–450 nm, calibrated against standard iron solutions. Competitive binding assays using deferoxamine as a reference chelator can validate specificity. Ensure pH control (e.g., physiological pH 7.4) and replicate trials to account for variability. Detailed protocols for compound characterization, including purity validation via HPLC and elemental analysis, should align with guidelines for experimental reproducibility .

Advanced Research Question: How can contradictions in reported efficacy of this compound across different cellular models be systematically resolved?

Contradictions often arise from differences in cell culture conditions (e.g., iron saturation levels, redox status) or assay endpoints (e.g., ferritin vs. labile iron pool measurements). Researchers should:

  • Conduct meta-analyses to identify confounding variables (e.g., cell type, iron-loading methods) .
  • Perform side-by-side comparisons under standardized conditions, including kinetic studies to assess time-dependent efficacy.
  • Apply multivariate statistical models (ANCOVA) to isolate variables influencing outcomes .

Basic Research Question: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values, ensuring data normality via Shapiro-Wilk tests. For small sample sizes, non-parametric methods like Kruskal-Wallis with post-hoc Dunn’s test are preferable. Power analysis (α=0.05, β=0.2) should precede experiments to determine required replicates, minimizing Type I/II errors .

Advanced Research Question: How can researchers design experiments to assess this compound’s interaction with non-target metal ions (e.g., Cu²⁺, Zn²⁺) in biological systems?

Employ competitive metal-binding assays using inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal displacement. Pair with computational modeling (e.g., density functional theory) to predict binding affinities. Validate findings using synchrotron X-ray absorption spectroscopy (XAS) to elucidate coordination geometry. Reference FAIR data standards to ensure reproducibility and cross-study comparability .

Basic Research Question: What are the best practices for ensuring batch-to-batch consistency in this compound synthesis?

Document synthesis parameters rigorously (e.g., reaction temperature, solvent purity, purification steps). Characterize each batch via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Implement quality control (QC) thresholds (e.g., ≥95% purity) and share raw data in repositories like Zenodo for transparency .

Advanced Research Question: How can conflicting findings about this compound’s redox activity in oxidative stress models be reconciled?

Contradictions may stem from differences in oxidative stress inducers (e.g., H₂O₂ vs. paraquat) or detection methods (e.g., ROS probes vs. lipid peroxidation assays). Researchers should:

  • Replicate studies using identical inducers and readouts.
  • Incorporate redox-sensitive fluorescent dyes (e.g., DCFDA) with live-cell imaging to capture dynamic changes.
  • Apply contradiction analysis frameworks to identify dominant variables influencing outcomes .

Basic Research Question: What in vivo models are most suitable for evaluating this compound’s pharmacokinetics?

Use murine models with iron-overload phenotypes (e.g., Hfe⁻/⁻ mice) to assess bioavailability and tissue distribution. Employ serial blood sampling coupled with LC-MS/MS to measure plasma half-life. Compare results against knockout models to isolate metabolism pathways. Adhere to ethical guidelines for animal studies, including sample size justification .

Advanced Research Question: What methodologies optimize the detection of this compound’s metabolites in complex biological matrices?

Combine high-resolution LC-MS/MS with stable isotope labeling to track metabolite formation. Use collision-induced dissociation (CID) spectra for structural elucidation. Validate methods via spike-recovery experiments in plasma/urine matrices. Cross-reference data with platforms like METLIN or HMDB for annotation .

Basic Research Question: How should researchers align this compound studies with broader objectives in metallobiology or therapeutic development?

Frame questions using FINERMAPS criteria:

  • Feasibility : Ensure access to analytical tools (e.g., ICP-MS, spectrophotometry).
  • Novelty : Identify gaps (e.g., understudied metal interactions).
  • Ethics : Address translational relevance (e.g., toxicity thresholds).
    Link objectives to literature reviews emphasizing this compound’s unique chelation kinetics compared to analogs like deferiprone .

Advanced Research Question: What interdisciplinary approaches enhance understanding of this compound’s mechanism in heterogeneous biological systems?

Integrate transcriptomics (RNA-seq) to identify iron-regulated genes post-treatment and molecular dynamics (MD) simulations to model ligand-protein interactions. Validate using CRISPR-Cas9 knockouts of iron transporters (e.g., DMT1). Publish datasets in repositories like PRIDE or Figshare with metadata adhering to FAIR principles .

Properties

Molecular Formula

C25H48FeN6O8

Molecular Weight

616.5 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron

InChI

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);

InChI Key

RLQJSUCFBHXPHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe]

Synonyms

ferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.